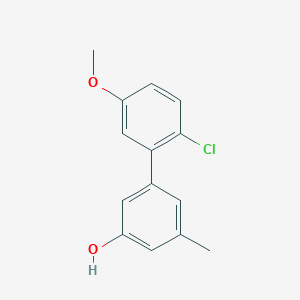

5-(2-Chloro-5-methoxyphenyl)-3-methylphenol

Description

5-(2-Chloro-5-methoxyphenyl)-3-methylphenol is a substituted phenolic compound characterized by a central phenol ring with a methyl group at the 3-position and a 2-chloro-5-methoxyphenyl substituent at the 5-position.

Properties

IUPAC Name |

3-(2-chloro-5-methoxyphenyl)-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c1-9-5-10(7-11(16)6-9)13-8-12(17-2)3-4-14(13)15/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBFXHKUFWLCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683931 | |

| Record name | 2'-Chloro-5'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261894-90-9 | |

| Record name | [1,1′-Biphenyl]-3-ol, 2′-chloro-5′-methoxy-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261894-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Chloro-5'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-methoxyphenyl)-3-methylphenol typically involves the introduction of the chloro and methoxy groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with chlorinating and methoxylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as aluminum chloride or iron(III) chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-methoxyphenyl)-3-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dechlorinated phenols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

5-(2-Chloro-5-methoxyphenyl)-3-methylphenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Key Structural Features :

- Phenol core: Provides acidity (pKa ~10) and reactivity for hydrogen bonding or derivatization.

- 2-Chloro-5-methoxyphenyl group: Electron-withdrawing chlorine (para to phenol) and electron-donating methoxy (meta to phenol) groups influence electronic distribution and steric interactions.

- 3-Methyl group : Enhances hydrophobicity and modulates steric effects.

Comparison with Structurally Similar Compounds

Substituted Phenolic Derivatives

The following table summarizes key structural analogs and their properties:

Structural and Functional Insights :

Substituent Effects on Reactivity :

- The 2-chloro-5-methoxy group in the target compound creates a polarized aromatic system, enhancing electrophilic substitution at the para position relative to the methoxy group. This contrasts with 3,5-dichloro derivatives (e.g., 1261941-57-4), where dual electron-withdrawing groups reduce ring activation.

- Fluorine substitution (e.g., 1261948-59-7) increases metabolic stability and lipophilicity compared to methoxy groups, making such compounds favorable in drug design.

Physical Properties: Melting points for hydroxyacetophenone analogs (e.g., 151340-06-6) range from 97–110°C, influenced by hydrogen bonding and crystallinity. The target compound’s melting point is expected to be lower due to reduced symmetry from the 2-chloro-5-methoxy substituent.

Applications :

- Agrochemicals : Chlorinated derivatives (e.g., 1261941-57-4) are intermediates in pesticide synthesis, leveraging halogenated aromatic systems for bioactivity.

- Pharmaceuticals : Fluorinated analogs (e.g., 1261948-44-0) exhibit enhanced blood-brain barrier penetration.

- Herbicides : Pyrazole-carboxylic acid derivatives (e.g., CID 117420553) target plant-specific enzymes via carboxylate-metal interactions.

Research Findings and Trends

- Synthetic Methodologies : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used for biaryl synthesis, as seen in the preparation of (E)-ethyl 3-(2-chloro-5-methoxyphenyl)acrylate (86% yield).

- Catalytic Conversion: Methoxy and chloro groups influence reaction pathways in zeolite-catalyzed processes, with methoxy favoring demethylation to phenolic products.

- Safety Considerations: Chlorinated phenols (e.g., 3-chloro-5-methoxyphenol, CAS 65262-96-6) require stringent handling due to toxicity; first-aid measures emphasize respiratory protection.

Biological Activity

5-(2-Chloro-5-methoxyphenyl)-3-methylphenol, also known as a chlorinated phenolic compound, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its synthesis, biological effects, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

The compound's structure is characterized by the presence of a chloro group and a methoxy group on the phenolic ring, which significantly influences its biological properties. The synthesis typically involves:

- Starting Materials : 2-chloro-5-methoxyphenol and 3-methylphenol.

- Reaction Conditions : The reaction is conducted under controlled conditions with catalysts to facilitate the coupling of the two phenolic rings.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high-purity yields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The compound not only inhibits bacterial growth but also prevents biofilm formation, which is crucial in treating chronic infections.

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It has been demonstrated to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways. Such findings suggest potential therapeutic applications in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The chloro and methoxy groups enhance binding affinity to target enzymes, inhibiting their activity and disrupting cellular processes.

- Reactive Oxygen Species Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

- Biofilm Disruption : By interfering with quorum sensing pathways, it prevents biofilm formation, enhancing the efficacy of existing antibiotics .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Effective against MRSA | Induces apoptosis | Enzyme inhibition, ROS generation |

| Chlorothymol (4-chloro-2-isopropyl-5-methylphenol) | Effective against MRSA | Limited evidence | Disrupts biofilm formation |

| Carvacrol | Moderate against bacteria | Promising | Membrane permeabilization |

Case Studies

- Antimicrobial Efficacy : In a controlled study, this compound was tested against MRSA strains. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

- Cancer Cell Line Testing : In vitro studies on human cancer cell lines indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.